1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
E 3846 is a small molecule drug developed by Esteve, primarily known for its role as a DNA topoisomerase inhibitor. This compound is currently in the preclinical stage of development and is being investigated for its potential to treat bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E 3846 involves multiple steps, starting with the preparation of key intermediates. The exact synthetic route and reaction conditions are proprietary information held by Esteve. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical reactions .
Industrial Production Methods
Industrial production of E 3846 would likely involve large-scale chemical synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, adhering to Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
E 3846 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another and can occur under various conditions depending on the substituents involved
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens, alkyl groups, and other functional groups depending on the desired product
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of E 3846 could yield various oxidized derivatives, while reduction could yield reduced forms of the compound .
Scientific Research Applications
E 3846 has several scientific research applications, including:
Chemistry: Used as a model compound to study DNA topoisomerase inhibition and its effects on DNA replication and transcription.
Biology: Investigated for its potential to treat bacterial infections by inhibiting bacterial DNA topoisomerase.
Medicine: Potential therapeutic agent for bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Could be used in the development of new antibacterial agents and as a reference compound in drug discovery and development
Mechanism of Action
E 3846 exerts its effects by inhibiting DNA topoisomerase, an enzyme crucial for DNA replication and transcription. By binding to the enzyme, E 3846 prevents the relaxation of supercoiled DNA, thereby inhibiting bacterial DNA replication and transcription. This leads to the death of bacterial cells, making E 3846 a potent antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: Another fluoroquinolone with similar antibacterial activity.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity.
Levofloxacin: Known for its effectiveness against a variety of bacterial infections.
Uniqueness
E 3846 is unique due to its specific structure, which includes a pyrrol ring substituent at position 7. This structural feature enhances its activity against certain bacterial strains, including methicillin-resistant Staphylococcus species. Additionally, E 3846 shows increased activity at acidic pH, which is a distinct advantage over other fluoroquinolones .
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-13-7-11-14(8-15(13)19-5-1-2-6-19)20(10-3-4-10)9-12(16(11)21)17(22)23/h1-2,5-10H,3-4H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJRMOARTUIEPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C=CC=C4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147804 | |
Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106891-93-4 | |
Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106891934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | E-3846 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R979UVH81V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does E-3846 compare to other fluoroquinolones like norfloxacin and ciprofloxacin in terms of its in vitro activity against different bacterial species?
A: E-3846 exhibits superior in vitro activity compared to norfloxacin against various bacterial species, including Staphylococcus species (including methicillin-resistant strains) and members of the Enterobacteriaceae family [, ]. While E-3846 shows similar activity to ciprofloxacin against Streptococcus (Enterococcus) faecalis, it is generally less active than ciprofloxacin against other Enterobacteriaceae. Notably, E-3846 demonstrates greater activity against Staphylococcus species compared to both norfloxacin and ciprofloxacin [, ].
Q2: Does the pH of the environment influence the antibacterial activity of E-3846? How does this compare to other fluoroquinolones?
A: Interestingly, the activity of E-3846 increases under acidic conditions []. This contrasts with norfloxacin and ciprofloxacin, which experience a significant reduction in activity in acidic environments []. This unique characteristic could have implications for the efficacy of E-3846 in specific physiological conditions or infection sites.
Q3: What evidence exists regarding the in vivo efficacy of E-3846 in treating bacterial infections?
A: Studies using rat models have demonstrated the promising therapeutic potential of E-3846. It exhibits excellent efficacy in treating experimental cystitis and pyelonephritis caused by various bacterial species, including S. faecalis, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Pseudomonas aeruginosa [].
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